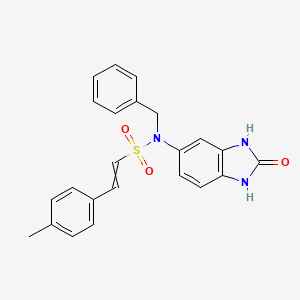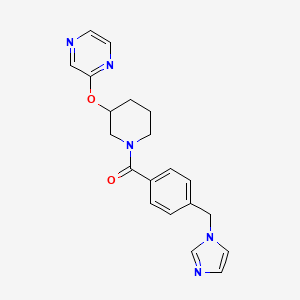
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as CDPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDPPB belongs to a class of compounds known as positive allosteric modulators (PAMs) that selectively enhance the activity of a specific type of glutamate receptor in the brain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing new heterocycles incorporating similar moieties, demonstrating significant antimicrobial properties. For instance, Bondock et al. (2008) described the synthesis of new heterocycles incorporating the antipyrine moiety, showing antimicrobial activity, which underscores the potential of such compounds in developing new antimicrobials (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Applications
Compounds structurally related to N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. Cinar et al. (2017) designed and synthesized β-aryl-α-dimethoxyphosphoryl-γ-lactams and evaluated their in vitro cytotoxicity against human breast cancer (MCF-7), rat glioblastoma (C6), and other cell lines, revealing potential antitumor activities of such compounds (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
Insecticidal Activity
Research into pyridine derivatives has shown that some compounds exhibit potent insecticidal activities. Bakhite et al. (2014) synthesized pyridine derivatives and tested their toxicity against the cowpea aphid, revealing that some compounds possess moderate to strong aphidicidal activities, suggesting the potential application of these compounds in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Novel Synthetic Pathways
Shams et al. (2010) explored novel synthetic pathways for polyfunctionally substituted heterocyclic compounds derived from similar cyanoacetamide precursors, demonstrating the synthetic flexibility and potential for creating a wide range of biologically active compounds (Shams, Mohareb, Helal, & Mahmoud, 2010).
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-7-8(2)20-13(9(7)5-14)15-10(17)6-16-11(18)3-4-12(16)19/h3-4,6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVBQHBGNOPHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C(=O)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2476353.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2476355.png)
![Bicyclo[3.3.1]nonan-3-ylmethanamine hydrochloride](/img/structure/B2476357.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2476359.png)

![6-Cyclopropyl-2-[2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2476361.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2476363.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2476364.png)

![2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2476367.png)

